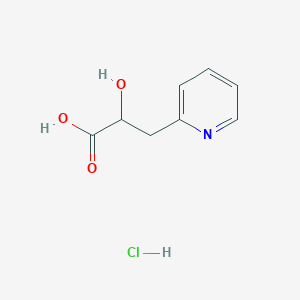

2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride

Description

2-Hydroxy-3-pyridin-2-ylpropanoic acid hydrochloride is a hydrochloride salt of a pyridine-substituted hydroxypropanoic acid. Hydrochloride salts are commonly employed to enhance solubility and stability in pharmaceutical formulations .

Properties

IUPAC Name |

2-hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c10-7(8(11)12)5-6-3-1-2-4-9-6;/h1-4,7,10H,5H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKSODWJMZMMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride typically involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride . The reaction likely proceeds through an in situ decarboxylation process. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as crystallization and chromatography further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-pyridin-2-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions.

Comparison with Similar Compounds

Structural Analogs

3-Methylpicolinic Acid Hydrochloride

- Structure : Features a pyridine ring with a methyl group at position 3 and a carboxylic acid group at position 2.

- Key Differences: Lacks the hydroxypropanoic acid moiety, instead having a simpler carboxylic acid group.

2-Amino-3-(2,6-Dichloropyridin-3-yl)propanoic Acid Hydrochloride

- Structure: Contains a dichloropyridine ring and an amino-propanoic acid group.

- Key Differences: Chlorine substituents on the pyridine ring and an amino group instead of a hydroxyl group.

4-Benzylmorpholine-2-carboxylic Acid Hydrochloride

- Structure : Combines a morpholine ring with a benzyl group and a carboxylic acid.

- Key Differences : Morpholine ring instead of pyridine; benzyl substituent adds lipophilicity.

Physicochemical Properties

Notes:

- Hydrochloride salts generally exhibit improved water solubility compared to free bases.

- Melting points vary based on aromaticity and substituent effects (e.g., benzyl groups increase thermal stability) .

Biological Activity

2-Hydroxy-3-pyridin-2-ylpropanoic acid; hydrochloride (CAS No.: 1029086-21-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyridine ring, which is known for its ability to interact with various biological targets. Its molecular formula is with a molecular weight of approximately 182.18 g/mol. The presence of the hydroxyl group enhances its solubility and potential interactions with biological macromolecules.

The biological activity of 2-hydroxy-3-pyridin-2-ylpropanoic acid is primarily attributed to its ability to act as an enzyme inhibitor. It has been studied for its effects on histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various diseases, including cancer.

Inhibition of Histone Deacetylases (HDACs)

Research indicates that compounds similar to 2-hydroxy-3-pyridin-2-ylpropanoic acid exhibit selective inhibitory activity against specific HDAC isoforms, particularly HDAC6 and HDAC8. This inhibition can lead to increased acetylation of histones, resulting in altered gene expression patterns that may suppress tumor growth and promote apoptosis in cancer cells .

Anticancer Activity

In vitro studies have demonstrated that 2-hydroxy-3-pyridin-2-ylpropanoic acid exhibits significant anticancer properties. For instance, it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these effects are critical for evaluating its potency.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Jurkat (T-cell leukemia) | 15.0 | Induction of apoptosis |

| HeLa (cervical cancer) | 20.5 | Cell cycle arrest |

| MCF-7 (breast cancer) | 25.0 | Inhibition of proliferation |

These results suggest that the compound could be further developed as a therapeutic agent for treating specific types of cancer.

Anti-Fibrotic Activity

Another significant area of research involves the anti-fibrotic properties of 2-hydroxy-3-pyridin-2-ylpropanoic acid. Studies have shown that it can inhibit collagen synthesis in hepatic stellate cells, which are key players in liver fibrosis. The reduction in collagen accumulation was observed through hydroxyproline assays and Picro-Sirius red staining techniques .

Case Studies and Research Findings

- Study on Hepatic Stellate Cells : A study evaluated the effect of 2-hydroxy-3-pyridin-2-ylpropanoic acid on collagen synthesis in hepatic stellate cells. Results indicated a dose-dependent reduction in collagen production, highlighting its potential as an anti-fibrotic agent .

- HDAC Inhibition Study : Research focusing on the structure-activity relationship (SAR) revealed that modifications to the pyridine ring could enhance HDAC inhibitory activity. Compounds derived from this structure demonstrated selective inhibition against HDAC6 and HDAC8 without affecting HDAC1, suggesting a targeted therapeutic approach for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.